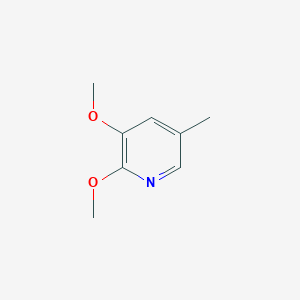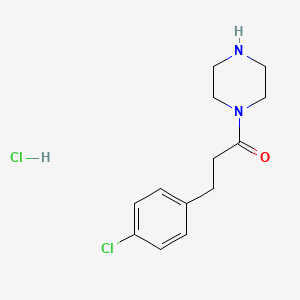
3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride (3-CPP) is a versatile compound that has been used in a variety of scientific research applications. This molecule is a quaternary ammonium salt and is a member of a class of compounds known as piperazines. 3-CPP is known for its ability to act as an agonist or antagonist of various neurotransmitters, making it a useful tool for studying the effects of these chemicals on the body.
Mécanisme D'action
3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride acts as an agonist or antagonist of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It binds to the receptors of these neurotransmitters and modulates their activity, either increasing or decreasing their activity. This modulation of activity can have a variety of effects on the body, including altering behavior, mood, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its use as an agonist or antagonist of various neurotransmitters. When used as an agonist, this compound can increase the activity of the neurotransmitter, leading to an increase in the body's response to the chemical. When used as an antagonist, this compound can decrease the activity of the neurotransmitter, leading to a decrease in the body's response to the chemical.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride in lab experiments include its ability to act as an agonist or antagonist of various neurotransmitters, making it a useful tool for studying the effects of these chemicals on the body. Additionally, this compound is easily synthesized and is relatively inexpensive to produce. The main limitation of using this compound in lab experiments is that it can only be used to study the effects of neurotransmitters, and not other chemicals or drugs.
Orientations Futures
For research using 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride include further study of its effects on behavior, mood, and cognition. Additionally, further research could be done to explore the effects of this compound on other neurotransmitters, such as acetylcholine and glutamate. Additionally, further research could be done to explore the effects of this compound on other drugs, such as antipsychotics and antidepressants. Finally, further research could be done to explore the potential therapeutic uses of this compound, such as its use as an anti-anxiety or antidepressant medication.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride has been used in a variety of scientific research applications. It has been used as an agonist or antagonist of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been used to study the effects of these chemicals on the body, including their effects on behavior, mood, and cognition. Additionally, this compound has been used to study the effects of drugs on the body, including the effects of antipsychotics and antidepressants.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-12-4-1-11(2-5-12)3-6-13(17)16-9-7-15-8-10-16;/h1-2,4-5,15H,3,6-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXUFLHLPIINEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


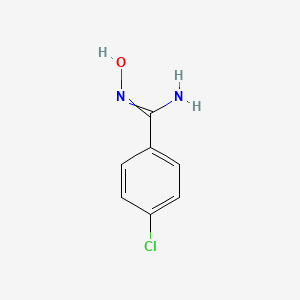
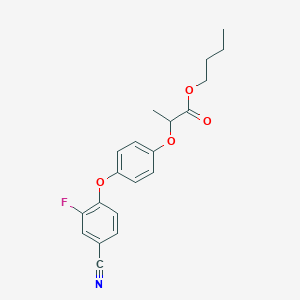
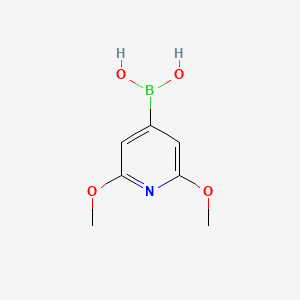




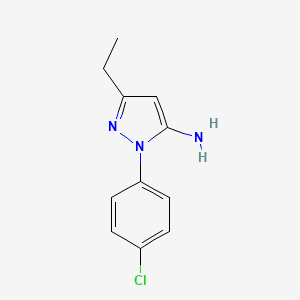
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033861.png)
